

# TDO2 Expression: A Negative Predictive Biomarker for Linrodostat Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Linrodostat mesylate |           |
| Cat. No.:            | B608582              | Get Quote |

A comprehensive analysis of preclinical and clinical data suggests that high expression of Tryptophan 2,3-dioxygenase (TDO2) in tumors is a negative predictive biomarker for response to the selective Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Linrodostat. This guide provides a comparative overview of the evidence supporting this conclusion, details of key experimental findings, and a look at alternative therapeutic strategies.

#### **Executive Summary**

Linrodostat (BMS-986205), a potent and selective inhibitor of the IDO1 enzyme, has been investigated as a cancer immunotherapy agent. The rationale behind IDO1 inhibition is to reverse the immunosuppressive effects of the kynurenine pathway, thereby reactivating antitumor immunity. However, clinical trial data, particularly from the Phase 1/2 study NCT02658890, have revealed that the efficacy of Linrodostat may be limited in tumors that express high levels of TDO2, a functionally similar enzyme that also initiates the kynurenine pathway.

Emerging evidence strongly indicates that a composite biomarker, combining low TDO2 gene expression with a high interferon-gamma (IFN-γ) gene signature, is a more robust predictor of positive response to Linrodostat therapy, especially in non-melanoma cancers. This guide will delve into the data supporting TDO2 as a negative predictive biomarker, outline the experimental methodologies used to determine this, and compare Linrodostat with other IDO1 and dual IDO1/TDO2 inhibitors.



# Data Presentation: TDO2 Expression and Clinical Response

The NCT02658890 study, a Phase 1/2 trial of Linrodostat in combination with Nivolumab, provides the most direct evidence for TDO2's role as a negative predictive biomarker. While a specific data table with overall response rates (ORR) broken down by TDO2 expression is not readily available in the public domain, the study's publications consistently report a negative association between TDO2 expression and response to the Linrodostat-containing regimen.

Analysis of baseline tumor biopsies from this study revealed that patients who did not respond to treatment tended to have higher expression of TDO2. Furthermore, the predictive power of the IFN-y gene signature, a known positive response biomarker for immunotherapy, was significantly enhanced when combined with TDO2 expression status. In the non-melanoma patient cohort, the Area Under the Curve (AUC) for predicting response using the IFN-y signature alone was 70%. This increased to 89% when combined with TDO2 expression, highlighting the importance of TDO2 in mediating resistance.

| Biomarker                                   | Patient Cohort | AUC (95% CI)  |
|---------------------------------------------|----------------|---------------|
| IFN-γ Signature Alone                       | Non-melanoma   | 70% (52%–87%) |
| Composite (Low TDO2 + High IFN-γ Signature) | Non-melanoma   | 89% (80%–97%) |

### **Signaling Pathways and Experimental Workflows**

The mechanism by which TDO2 expression confers resistance to a selective IDO1 inhibitor like Linrodostat is rooted in the functional redundancy of the kynurenine pathway. Both IDO1 and TDO2 catalyze the initial, rate-limiting step of converting tryptophan to kynurenine, which leads to an immunosuppressive tumor microenvironment.

## **Kynurenine Pathway and Immune Suppression**



#### Kynurenine Pathway and Immune Evasion



#### Linrodostat Action and TDO2-Mediated Resistance







Click to download full resolution via product page

 To cite this document: BenchChem. [TDO2 Expression: A Negative Predictive Biomarker for Linrodostat Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608582#tdo2-expression-as-a-negative-predictive-biomarker-for-linrodostat-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com